molecular formula C18H20ClN3O2 B2930920 N-(5-chloro-2-methylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 932997-71-2

N-(5-chloro-2-methylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2930920
CAS RN: 932997-71-2
M. Wt: 345.83
InChI Key: XOGRUHLPOBGNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interaction Studies

Research on amide derivatives, similar to the specified compound, emphasizes understanding their molecular orientations and interactions. Studies have investigated different spatial orientations of amide derivatives in relation to anion coordination, revealing insights into molecular geometry and interaction mechanisms through weak C–H⋯π and C–H⋯O interactions, leading to channel-like structures in crystalline forms (Kalita & Baruah, 2010). Additionally, the structural aspects of amide-containing derivatives have been explored, showing how these compounds interact with various acids to form gels or crystalline solids, further highlighting the significance of molecular structures in understanding the properties of these compounds (Karmakar et al., 2007).

Synthesis and Antimicrobial Activities

The synthesis of novel acetamide derivatives for potential therapeutic applications has been a key area of research. One study synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, evaluating them for their antibacterial and antifungal activities. Some compounds exhibited promising activities, indicating the potential for these derivatives in antimicrobial therapies (Debnath & Ganguly, 2015).

Antimalarial Activity

Another significant area of application for similar compounds is in the development of antimalarial agents. Research on a series of compounds, including those with acetamide structures, demonstrated varying degrees of antimalarial potency. The quantitative structure-activity relationships (QSAR) study highlighted correlations between molecular properties and antimalarial efficacy, underscoring the relevance of acetamide derivatives in designing new therapeutic agents (Werbel et al., 1986).

Comparative Metabolism Studies

Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have provided insights into the metabolic pathways and potential toxicological profiles of these compounds. Such research underscores the importance of understanding the metabolism of acetamide derivatives for assessing their safety and environmental impact (Coleman et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-11-3-6-15-13(7-11)8-18(24)22(21-15)10-17(23)20-16-9-14(19)5-4-12(16)2/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGRUHLPOBGNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.